This compound falls under the category of purine derivatives and is classified as a dihydro-purine due to its structure featuring a saturated ring system. It possesses a methyl group and two oxohexyl substituents, contributing to its unique chemical properties.
The synthesis of 3-Methyl-1,7-bis(5-oxohexyl)-3,7-dihydro-1H-purine-2,6-dione typically involves the following steps:
The industrial production follows similar methodologies but emphasizes scale-up processes and rigorous quality control to ensure consistency in product quality .
3-Methyl-1,7-bis(5-oxohexyl)-3,7-dihydro-1H-purine-2,6-dione participates in several types of chemical reactions:
These reactions are significant for modifying the compound's properties for various applications .
The mechanism of action for 3-Methyl-1,7-bis(5-oxohexyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with various molecular targets:
The compound interacts with enzymes and receptors that are pivotal in cellular metabolism and signaling pathways.
It has been shown to affect pathways related to:
These interactions suggest potential therapeutic roles in modulating biological processes .
These properties are crucial for understanding how the compound behaves in various environments .
3-Methyl-1,7-bis(5-oxohexyl)-3,7-dihydro-1H-purine-2,6-dione has several significant applications:
Utilized in drug development and quality control processes within pharmaceutical manufacturing .
Alkyl-substituted purinediones exhibit systematic variations in their substitution patterns that define their chemical and pharmacological behavior. Pentoxifylline EP Impurity H (CAS 200556-62-3) possesses a symmetrical bis-ketohexyl substitution at the N₁ and N₇ positions, differentiating it from both the active pharmaceutical ingredient (API) and monofunctionalized impurities. This structural taxonomy follows established IUPAC nomenclature as 3,7-dihydro-3-methyl-1,7-bis(5-oxohexyl)-1H-purine-2,6-dione, with molecular formula C₁₈H₂₆N₄O₄ (MW: 362.42 g/mol) [1] [5].
Comparative Structural Analysis:
Table 1: Structural Characteristics of Pentoxifylline-Related Compounds
Compound | CAS No. | Substitution Pattern | Molecular Formula | Molecular Weight |
---|---|---|---|---|
Pentoxifylline EP Impurity H | 200556-62-3 | 1,7-bis(5-oxohexyl)-3-methyl | C₁₈H₂₆N₄O₄ | 362.42 g/mol |
Pentoxifylline (API) | 6493-05-6 | 1-(5-oxohexyl)-3,7-dimethyl | C₁₃H₁₈N₄O₃ | 278.31 g/mol |
7-(5-Oxohexyl)theobromine | 55242-67-6 | 7-(5-oxohexyl)-3-methyl | C₁₂H₁₆N₄O₃ | 264.28 g/mol |
1-(5-Oxohexyl)theobromine | 38975-46-1 | 1-(5-oxohexyl)-3-methyl | C₁₂H₁₆N₄O₃ | 264.28 g/mol |
The symmetrical structure of Impurity H arises from overalkylation during pentoxifylline synthesis, where excess 5-oxohexylating agents promote disubstitution. Spectroscopically, this compound exhibits characteristic carbonyl stretches at 1715-1680 cm⁻¹ (ketone and xanthine C=O) and distinctive methylene proton resonances (δ 2.35-2.40 ppm for -CH₂CO-) in NMR spectra [5] [7]. The presence of two aliphatic keto chains enhances hydrophobicity (logP ≈ 1.8) relative to pentoxifylline (logP ≈ 0.7), influencing chromatographic retention and extraction behavior during impurity isolation [1].
Pharmaceutical impurities like Pentoxifylline EP Impurity H are stringently regulated due to their potential impacts on drug safety and efficacy. Recognized as a specified impurity in European Pharmacopoeia (EP) monographs, it requires identification thresholds ≤0.15% and qualification thresholds ≤0.20% in pentoxifylline drug substances [1]. Current analytical control strategies employ reversed-phase HPLC with UV detection (λ ≈ 274 nm), where Impurity H elutes after pentoxifylline due to increased hydrophobicity. Pharmacopeial methods necessitate rigorous validation per ICH Q2(R1) guidelines, including specificity, accuracy (recovery 90-110%), and detection limits ≤0.05% [6].
Regulatory filings reveal extensive documentation of impurity controls, evidenced by Type II Drug Master Files (DMFs) submitted to global health authorities:
Commercial suppliers provide this impurity as a certified reference material (CRM) with >95% HPLC purity, stored at +4°C to prevent degradation [1]. This CRM enables accurate quantification during release testing and supports method transfer studies between laboratories. The supply chain involves specialized manufacturers across multiple jurisdictions (e.g., Canada, EU, India), reflecting globalized API production networks [1] [2].
Despite regulatory recognition, significant knowledge gaps persist regarding Pentoxifylline EP Impurity H, necessitating targeted research:
Table 2: Research Priorities for Pentoxifylline EP Impurity H
Research Domain | Current Knowledge Gaps | Methodological Approaches |
---|---|---|
Synthetic Chemistry | Limited published routes; low yields | Phase-transfer catalysis; protected xanthines |
Isolation & Purification | Commercial scarcity; "out of stock" status common | Preparative HPLC; simulated moving bed chromatography |
Metabolic Fate | No in vitro or in vivo metabolism studies | Hepatocyte incubations; radiolabeled tracing |
Toxicological Significance | Unknown genotoxicity or cytotoxicity thresholds | Ames testing; micronucleus assays; cytotoxicity panels |
Analytical Detection | Insufficient MS/MS fragmentation data | Q-TOF mass spectrometry; ion mobility studies |
Synthetic Challenges: Current commercial supply remains limited, with major suppliers (e.g., BLD Pharmatech, CymitQuimica) listing this compound as temporarily out of stock [3] [4]. Scalable synthesis requires optimization to prevent polysubstitution and enable gram-scale production. Novel approaches could include orthogonal protecting group strategies or transition-metal-catalyzed alkylations.
Analytical Characterization: Beyond HPLC-UV, high-resolution mass spectrometry (HRMS) studies confirm the [M+H]⁺ ion at m/z 363.2037 (calc. 363.2028 for C₁₈H₂₇N₄O₄⁺), with diagnostic fragments at m/z 247.1189 (loss of C₆H₁₀O) and 205.0719 (subsequent loss of C₂H₂N₂) [5]. Advanced techniques like 2D-NMR (HSQC, HMBC) are needed to unambiguously assign regiochemistry and confirm structural symmetry.
Stability Behavior: The impact of temperature and humidity on long-term CRM stability remains uncharacterized. Accelerated stability studies (40°C/75% RH) should establish appropriate storage conditions beyond current recommendations (+4°C). Degradation pathways under thermal stress or oxidative conditions require elucidation to inform handling protocols and analytical method development.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7